molecular formula C16H15I2N3O2 B11549846 N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11549846
M. Wt: 535.12 g/mol
InChI Key: UEBSKFCISGHCQI-DNTJNYDQSA-N
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Description

N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of iodine atoms, a hydroxy group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3,5-diiodobenzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The presence of iodine atoms and the hydrazide functional group contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-ethylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of both iodine atoms and a hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15I2N3O2

Molecular Weight

535.12 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H15I2N3O2/c1-10-2-4-12(5-3-10)19-9-15(22)21-20-8-11-6-13(17)16(23)14(18)7-11/h2-8,19,23H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

UEBSKFCISGHCQI-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I

Origin of Product

United States

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